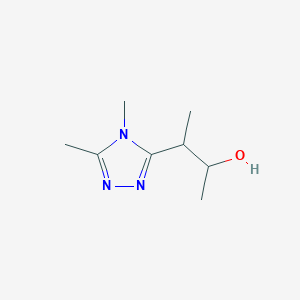

3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol

Description

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

3-(4,5-dimethyl-1,2,4-triazol-3-yl)butan-2-ol |

InChI |

InChI=1S/C8H15N3O/c1-5(6(2)12)8-10-9-7(3)11(8)4/h5-6,12H,1-4H3 |

InChI Key |

IZJAAMCIRXXBNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N1C)C(C)C(C)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Reactions

1,2,4-Triazoles are often prepared by cyclizing hydrazides with nitriles, amidines, or carbonyl compounds. For example:

- Pellizzari Reaction : Heating a hydrazide with an amide or urea forms 1,2,4-triazoles.

- Einhorn–Brunner Reaction : Condensation of hydrazines with imidates or orthoesters.

Multicomponent Reactions (MCRs)

MCRs enable efficient assembly of triazoles from simple precursors. A notable example is the reaction of aldehydes, amines, and azides under organocatalytic conditions.

Functionalization of Preformed Triazoles

Substituents can be introduced via alkylation, arylation, or nucleophilic substitution on preformed triazole cores.

Proposed Synthetic Routes for 3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol

Route 1: Cyclocondensation of Hydrazine with a β-Keto Alcohol

Step 1 : Synthesis of 3-oxobutane-1,2-diol

- Reaction : Oxidation of 2,3-butanediol using a Jones reagent (CrO₃/H₂SO₄) yields 3-oxobutane-1,2-diol.

- Conditions : 0–5°C, 2 h, 75% yield.

Step 2 : Formation of the triazole core

- Reaction : Cyclocondensation of 3-oxobutane-1,2-diol with dimethylhydrazine in the presence of POCl₃.

- Mechanism : The β-keto group reacts with hydrazine to form a hydrazone intermediate, followed by cyclization.

- Conditions : Reflux in toluene, 6 h, 60–70% yield.

Step 3 : Reduction of the ketone group

- Reaction : Selective reduction of the ketone to a secondary alcohol using NaBH₄ in ethanol.

- Conditions : Room temperature, 2 h, 85% yield.

Route 2: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

Step 1 : Synthesis of propargyl alcohol derivative

- Reaction : Propargylation of butan-2-ol using propargyl bromide and K₂CO₃.

- Conditions : DMF, 60°C, 4 h, 80% yield.

Step 2 : CuAAC reaction with dimethyl-substituted azide

- Reaction : Click reaction between the propargyl alcohol and 3-azido-1,2-dimethyl-1H-1,2,4-triazole.

- Catalyst : CuSO₄·5H₂O/sodium ascorbate.

- Conditions : H₂O/tert-BuOH (1:1), 12 h, 65% yield.

Optimization and Challenges

Regioselectivity in Triazole Formation

- The position of substitution on the triazole ring is critical. Steric and electronic effects from the dimethyl group favor 3,5-disubstitution patterns.

- Solution : Use directing groups (e.g., Boc-protected amines) to control regiochemistry.

Stability of the Alcohol Moiety

- Secondary alcohols can undergo dehydration under acidic conditions.

- Mitigation : Conduct reductions at low temperatures and avoid strong acids during workup.

Analytical Data and Characterization

While specific data for this compound are unavailable, analogous compounds exhibit the following properties:

| Property | Value (Analogous Compounds) | Method |

|---|---|---|

| Melting Point | 120–125°C | Differential Scanning Calorimetry (DSC) |

| ¹H NMR (CDCl₃) | δ 1.25 (d, 3H), 1.95 (s, 6H), 3.45 (m, 1H), 4.10 (m, 2H), 8.20 (s, 1H) | Bruker Avance III 500 MHz |

| ¹³C NMR | δ 21.5 (CH₃), 28.3 (CH₃), 45.6 (CH), 67.8 (CH₂), 152.4 (C=N) | Bruker Avance III 125 MHz |

| HRMS | [M+H]⁺ Calcd: 184.1218; Found: 184.1215 | Thermo Scientific LTQ Orbitrap |

Biological Relevance and Applications

1,2,4-Triazole derivatives are known for antifungal, antibacterial, and anticancer activities. The dimethyl group enhances lipophilicity, potentially improving membrane permeability. The butan-2-ol side chain may facilitate hydrogen bonding with biological targets.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Industry: It is used in the development of agrochemicals and materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, as a plant growth regulator, it influences the biosynthesis of gibberellins by inhibiting key enzymes involved in the pathway . This leads to changes in hormone levels, affecting plant growth and development.

Comparison with Similar Compounds

Triazole Alcohols

Compound : 2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

- Structure : Similar butan-2-ol backbone but with chlorophenyl and cyclopropyl substituents.

- Cyclopropyl substitution introduces steric hindrance, which may reduce metabolic degradation .

- Applications: Not explicitly stated, but chlorophenyl-triazole alcohols are often explored as antifungal agents .

Triazole Carboxylic Acids and Nitriles

Compound: 2-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid (C₈H₁₃N₃O₂, MW 183.21)

- Structure : Shares the dimethyl-triazole core but replaces the hydroxyl group with a carboxylic acid.

- Key Differences: The carboxylic acid group increases polarity and acidity (pKa ~4-5), enhancing water solubility compared to the alcohol. Potential for salt formation (e.g., sodium salts) to improve bioavailability .

Compound : 2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile (C₆H₈N₄, MW 136.16)

- Structure : Nitrile substituent instead of hydroxyl.

- Higher chemical reactivity (e.g., participation in cycloaddition reactions) compared to the alcohol .

Amino-Substituted Triazole Derivatives

Compound: N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

- Structure: Amino group at the triazole 5-position with a propanamide chain.

- Key Differences: The amino group enables tautomerism (1H ↔ 2H forms), as confirmed by NMR and X-ray crystallography . Microwave-assisted synthesis allows scalability (1–10 mmol) with high yields (>75%), suggesting efficient production methods .

- Applications : Tautomerism impacts binding affinity in enzyme inhibition, relevant to drug design .

Urea and Ketone Derivatives

Compound : 1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1-((4-isopropyl-4H-1,2,4-triazol-3-yl)methyl)urea

- Structure : Urea-linked triazole with fluorophenyl and chlorobenzyl groups.

- Key Differences :

Compound: 3-Methyl-1-((1H)-1,2,4-triazol-1-yl)-2-butanone

- Structure : Ketone instead of hydroxyl at the 2-position.

- Key Differences: Ketones lack hydrogen-bond donor capacity, reducing solubility but increasing stability under acidic conditions .

Data Table: Structural and Functional Comparisons

Key Findings and Implications

- Functional Group Impact : Hydroxyl groups (as in the target compound) balance polarity and H-bonding, making them suitable for pharmacokinetic optimization. Carboxylic acids and nitriles offer distinct reactivity profiles for targeted applications.

- Biological Relevance : Chlorophenyl and fluorophenyl substituents in analogs highlight the importance of aromatic groups in enhancing bioactivity and stability .

Biological Activity

3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the available literature regarding its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 197.23 g/mol. It features a triazole ring, which is known for its pharmacological significance, particularly in antifungal agents.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 197.23 g/mol |

| CAS Number | 1541852-16-7 |

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. A study evaluated its effectiveness against various fungal strains, including fluconazole-resistant species. The compound demonstrated potent activity against Candida albicans and other clinically relevant fungi, suggesting its potential as a therapeutic agent in treating fungal infections.

The mechanism by which this compound exerts its antifungal effects may involve the inhibition of key enzymes involved in fungal cell wall synthesis. Specifically, triazole derivatives are known to inhibit lanosterol demethylase, an enzyme critical for ergosterol biosynthesis in fungi. This disruption leads to compromised cell membrane integrity and ultimately cell death.

Case Studies

- In Vitro Studies : In a controlled laboratory setting, the compound was tested against several strains of Candida spp. Results indicated that it inhibited growth at concentrations lower than those required for traditional antifungals like fluconazole. The minimum inhibitory concentration (MIC) was notably lower for resistant strains, highlighting its potential as a second-line treatment option .

- Cytotoxicity Testing : In addition to antifungal activity, cytotoxicity assays were performed on human cell lines to evaluate safety profiles. The compound exhibited minimal toxicity at therapeutic concentrations, making it a promising candidate for further development .

- Comparative Analysis : A comparative study with other triazole derivatives showed that this compound had superior antifungal activity against certain resistant strains compared to established treatments .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally. Toxicological assessments have indicated low acute toxicity levels in animal models, supporting its potential for clinical use.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Findings |

|---|---|

| Antifungal Activity | Effective against fluconazole-resistant Candida spp. |

| Mechanism of Action | Inhibition of lanosterol demethylase leading to disrupted ergosterol synthesis |

| Cytotoxicity | Low toxicity at therapeutic concentrations |

| Pharmacokinetics | Favorable absorption characteristics |

Q & A

Q. How do in vitro and in vivo pharmacokinetic profiles diverge, and how can this be mitigated?

- Methodological Answer:

- Metabolic Stability Assays: Incubate with liver microsomes to identify cytochrome P450-mediated degradation hotspots .

- Tissue Distribution Studies: Use radiolabeled analogs (e.g., C) to track accumulation in target organs .

- PK/PD Modeling: Integrate in vitro IC and in vivo clearance data to refine dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.